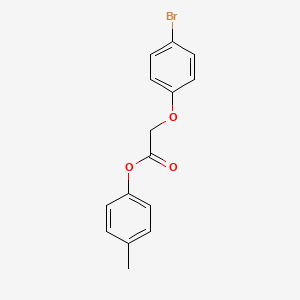

![molecular formula C16H13ClN4OS B5554599 4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step processes that start with basic chemical precursors such as amino benzoic acid or its derivatives. For example, the synthesis of similar compounds has been achieved through a sequence of reactions starting with the esterification of 4-amino benzoic acid, followed by reactions with hydrazine hydrate, ethanolic KOH, CS2, and various aromatic aldehydes to produce the final triazole derivatives (Rajurkar et al., 2016).

Molecular Structure Analysis

The molecular structure of related triazole compounds has been elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, a study on a similar triazole compound revealed dihedral angles between the triazole ring and phenyl rings, highlighting the non-planar nature of these molecules. The structure is further stabilized by various hydrogen bonding interactions, such as N-H...N and C-H...N bonds, forming a two-dimensional network of molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives can undergo a range of chemical reactions, largely due to their reactive sites such as amino groups, triazole rings, and thiols. For instance, Schiff base formation is a common reaction involving the condensation of triazole compounds with aldehydes. This process has been utilized in the synthesis of various triazole-based Schiff bases with potential biological activities (Singh & Kandel, 2013).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are typically characterized using techniques like melting point determination, chromatography, and spectroscopy. For instance, detailed spectroscopic analysis, including FT-IR and NMR, can provide insights into the functional groups and molecular structure of these compounds (Singh & Kandel, 2013).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity towards various reagents, stability under different conditions, and potential for forming complexes with metals or other molecules, are of significant interest. Studies have shown that triazole compounds can exhibit a wide range of biological activities, which can be attributed to their chemical properties and the presence of functional groups that interact with biological targets (Rajurkar et al., 2016).

科学的研究の応用

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2010) focused on the synthesis of various 1,2,4-triazole derivatives, including the target compound, which was then tested for antimicrobial activities. The synthesis involved reactions with primary amines and Schiff base formation using 4-methoxybenzaldehyde. Notably, some of the synthesized compounds exhibited good to moderate activities against test microorganisms, highlighting the potential of these derivatives in antimicrobial applications Bektaş et al., 2010.

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition properties. Bentiss et al. (2009) examined the inhibition performance of a similar triazole derivative on mild steel in a hydrochloric acid medium. The study found that even at very low concentrations, the organic compound demonstrated a high inhibition efficiency, reaching up to 98%. This suggests that triazole derivatives, including the target compound, could be effective in protecting metals against corrosion in acidic environments Bentiss et al., 2009.

Anticancer Evaluation

In the realm of anticancer research, Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activities against a panel of 60 cell lines derived from various cancer types. The study aimed to explore the anticancer potential of these compounds, suggesting a promising avenue for the development of new anticancer agents based on the 1,2,4-triazole scaffold Bekircan et al., 2008.

Safety and Hazards

特性

IUPAC Name |

4-[(E)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c1-22-14-8-4-12(5-9-14)15-19-20-16(23)21(15)18-10-11-2-6-13(17)7-3-11/h2-10H,1H3,(H,20,23)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCOSKUIVFZTCB-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)